molecular formula C8H9FO2S B11745043 1-Ethanesulfonyl-3-fluorobenzene

1-Ethanesulfonyl-3-fluorobenzene

Cat. No.: B11745043
M. Wt: 188.22 g/mol
InChI Key: CMSLHHLZICPRII-UHFFFAOYSA-N
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Description

1-Ethanesulfonyl-3-fluorobenzene is an organic compound with the molecular formula C8H9FO2S It is characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethanesulfonyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the sulfonylation of 3-fluorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and efficiency, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethanesulfonyl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethanesulfonyl-3-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-ethanesulfonyl-3-fluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethanesulfonyl-3-fluorobenzene is unique due to the specific positioning of the sulfonyl and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

1-ethylsulfonyl-3-fluorobenzene

InChI

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3

InChI Key

CMSLHHLZICPRII-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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